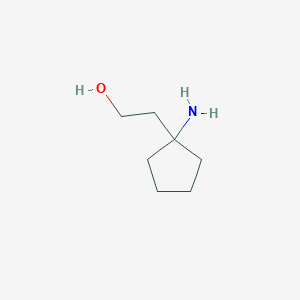
2-(1-Aminocyclopentyl)ethanol
Vue d'ensemble
Description
“2-(1-Aminocyclopentyl)ethanol” is a chemical compound with the molecular formula C7H15NO. It has a molecular weight of 129.2 and is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “2-(1-Aminocyclopentyl)ethanol” is 1S/C7H15NO/c8-7(5-6-9)3-1-2-4-7/h9H,1-6,8H2 . This indicates that the compound consists of a cyclopentyl group attached to an ethanol group via an amine linkage.It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties are not provided in the available resources.
Applications De Recherche Scientifique
Receptor Differentiation and Sympathomimetic Activity
Structural modifications of related compounds, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, have been shown to change sympathomimetic activity, affecting β-receptor populations. This differentiation between β-1 and β-2 receptor types in various tissues suggests potential applications in receptor-targeted drug development and understanding receptor-mediated physiological responses (Lands, Ludueña, & Buzzo, 1967).
Site-Directed Conjugation for Protein Tagging
The structure of 2-amino alcohol, similar to that in 2-(1-Aminocyclopentyl)ethanol, facilitates site-directed labeling of peptides and proteins. This allows for the attachment of biotin, fluorescent reporters, or other modifying groups, enabling various applications in biochemical research, including protein tracking and interaction studies (Geoghegan & Stroh, 1992).
Polymer Synthesis
Nonprotected aminoalcohols have been utilized as initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-tosyl aziridine, leading to the synthesis of telechelic and block copolymers. This demonstrates the role of compounds like 2-(1-Aminocyclopentyl)ethanol in creating polymers with specific end-group functionalities for advanced material science applications (Bakkali-Hassani et al., 2018).
Enzymatic Antagonism in Ethanol Research
Research on compounds structurally related to 2-(1-Aminocyclopentyl)ethanol has provided insights into the selective antagonism of ethanol effects, particularly in relation to GABA-mediated neurotransmission. This has implications for understanding the neuropharmacologic actions of ethanol and could inform the development of treatments for alcoholism (Suzdak et al., 1986).
Occupational Health
Exposure to ethanolamines, which share functional groups with 2-(1-Aminocyclopentyl)ethanol, has been linked to occupational asthma. This highlights the importance of understanding the health impacts of chemical exposure in the workplace and the need for protective measures in industries using such compounds (Savonius et al., 1994).
Safety And Hazards
The safety information for “2-(1-Aminocyclopentyl)ethanol” indicates that it is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the mist or vapors and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(1-aminocyclopentyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7(5-6-9)3-1-2-4-7/h9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOJCRVFEIVJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclopentyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)
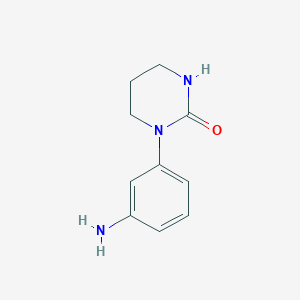
![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride](/img/structure/B1526143.png)
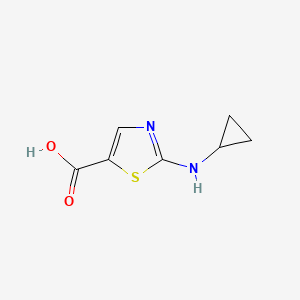
![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)
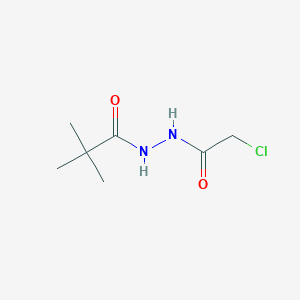
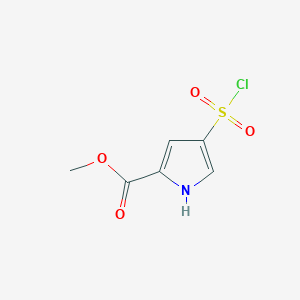
![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)
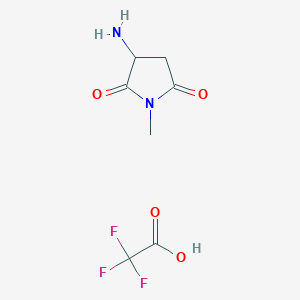

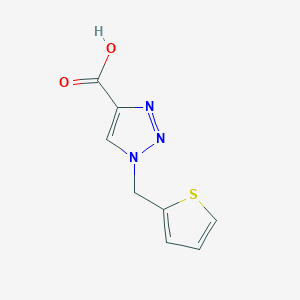
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)

